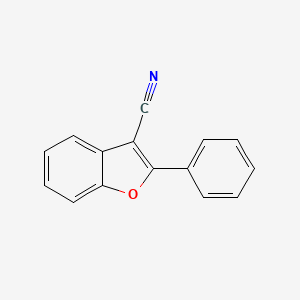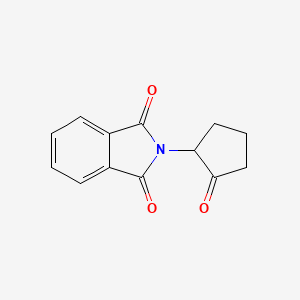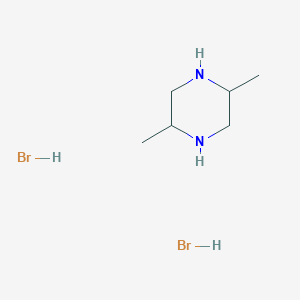![molecular formula C10H6BrN3 B13676122 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-bromoisoquinoline with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazoloisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway . Additionally, it can interact with specific molecular targets, including enzymes and receptors, to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcone Derivatives: These compounds share a similar core structure but differ in their substituents, which can influence their biological activity.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of an isoquinoline ring.
Uniqueness
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C10H6BrN3 |
|---|---|
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
8-bromo-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-1-2-9-7(5-8)3-4-14-6-12-13-10(9)14/h1-6H |
Clé InChI |
QUHSKDBZTIWJIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN3C2=NN=C3)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)

![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)

